1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate
Description
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate (CAS 1186-98-7) is a brominated ester derivative of butanedioic acid. Its molecular formula is C₆H₈Br₂O₄, with a molecular weight of 303.933 g/mol . The compound features two bromine atoms at the 2R and 3S positions of the butanedioate backbone, along with methyl ester groups at the terminal carboxylates.
Properties
CAS No. |
17582-64-8 |
|---|---|
Molecular Formula |
C6H8Br2O4 |
Molecular Weight |
303.93 g/mol |
IUPAC Name |
dimethyl (2S,3R)-2,3-dibromobutanedioate |
InChI |
InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+ |
InChI Key |
XQBOXCHKENCESQ-ZXZARUISSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H](C(=O)OC)Br)Br |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate typically involves the bromination of a suitable precursor, such as 1,4-dimethylbutanedioate. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,4-dimethyl (2R,3S)-2,3-dihydroxybutanedioate.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols or carboxylic acids, respectively.
Scientific Research Applications
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the stereochemistry of the compound play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Critical Analysis of Contradictions and Limitations
- Stereochemical Variants : and list multiple stereoisomers (e.g., (2R,3R), (2S,3S)), which are often conflated in literature. The (2R,3S) isomer’s unique properties must be explicitly verified in experimental settings.
- Data Gaps : Thermodynamic properties (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
